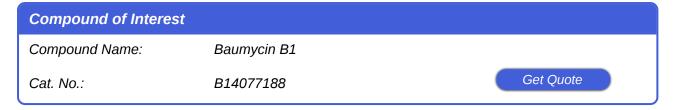


An In-depth Technical Guide to the Physicochemical Properties of Baumycin B1

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Baumycin B1**, an anthracycline antibiotic. Due to the limited availability of specific experimental data for **Baumycin B1**, this guide incorporates data from the closely related and extensively studied anthracyclines, doxorubicin and daunorubicin, to provide a thorough understanding of its expected characteristics.

Introduction

Baumycin B1 is a member of the anthracycline class of compounds, which are known for their potent cytotoxic activities and are widely used in cancer chemotherapy. Structurally, it is an analog of daunorubicin[1]. Understanding the physicochemical properties of **Baumycin B1** is crucial for its development as a therapeutic agent, influencing aspects such as formulation, drug delivery, and pharmacokinetic profile.

Physicochemical Properties

The known physicochemical properties of **Baumycin B1** are summarized in Table 1. For context and comparison, representative experimental data for the related compounds doxorubicin and daunorubicin are provided in Table 2.

Table 1: Physicochemical Properties of Baumycin B1



Property	Value	Source	
Molecular Formula	C34H41NO14 PubChem[2]		
Molecular Weight	687.7 g/mol PubChem[2]		
Monoisotopic Mass	687.25270498 Da	PubChem[2]	
IUPAC Name	2-[1-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanoic acid		
CAS Number	64253-72-1	PubChem[2]	

Table 2: Representative Physicochemical Properties of Related Anthracyclines (Doxorubicin and Daunorubicin)

Property	Doxorubicin	Daunorubicin	Source
Appearance	Red, crystalline solid	Thin red needles	PubChem[3], PubChem[4]
Melting Point	204-205 °C (decomposes)	188-190 °C (decomposes)	PubChem[3], PubChem[4]
Solubility (Water)	~10 mg/mL	Soluble	PubChem[3], MedChemExpress[5], PubChem[6]
Solubility (DMSO)	~10 mg/mL	-	Cayman Chemical[7]
Solubility (Ethanol)	~1 mg/mL	Soluble in aqueous alcohols	Cayman Chemical[7], PubChem[3]
UV-Vis λmax (nm)	234, 252, 288, 479	~495	Cayman Chemical[7], ResearchGate[9]



Experimental Protocols

Detailed experimental protocols for the characterization of anthracyclines like **Baumycin B1** are crucial for reproducible research. The following sections outline standard methodologies.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14]

- Preparation of Saturated Solution: An excess amount of the solid compound (Baumycin B1) is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 37 °C).
- Equilibration: The vial is sealed and agitated in a mechanical shaker or thermomixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
- Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 A standard calibration curve is used for accurate quantification.

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule and for quantification.

- Sample Preparation: A dilute solution of **Baumycin B1** is prepared in a suitable solvent (e.g., methanol or an aqueous buffer).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm using a double-beam spectrophotometer. The solvent is used as a blank.
- Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. For anthracyclines, characteristic peaks are observed in both the UV and visible regions, with the visible region absorption responsible for their red color.[9][15][16][17][18][19]

FTIR spectroscopy provides information about the functional groups present in the molecule.



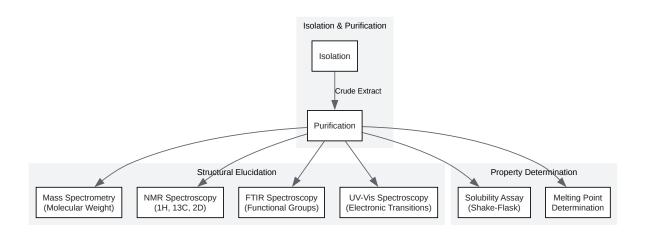
- Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflection (ATR) accessory, where a small amount of the powder is placed directly on the ATR crystal.
- Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
 Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C-O, N-H) present in the **Baumycin B1** structure. [15][20][21][22]

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure.

- Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₀ or CDCl₃) in an NMR tube.
- Data Acquisition: A suite of NMR experiments is performed, including:
 - 1D NMR: ¹H and ¹³C spectra to identify the chemical environments of the hydrogen and carbon atoms.
 - 2D NMR: Correlation Spectroscopy (COSY) to identify proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-carbon connectivities.
- Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are used to piece together the molecular structure of **Baumycin B1**.[23][24]
 [25][26][27][28][29][30]

Mandatory Visualizations

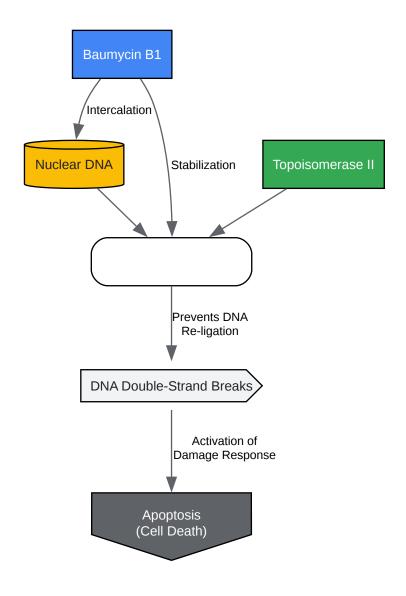




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Caption: Workflow for the isolation and physicochemical characterization of **Baumycin B1**.





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Caption: Proposed mechanism of action for **Baumycin B1** as an anthracycline.

Mechanism of Action

As an anthracycline, **Baumycin B1** is expected to share a similar mechanism of action with doxorubicin and daunorubicin.[1][31][32][33][34] The primary cytotoxic effects are believed to be mediated through two main pathways:

 DNA Intercalation: The planar tetracyclic ring structure of Baumycin B1 allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription.



Topoisomerase II Inhibition: Baumycin B1 stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. By stabilizing this complex after the enzyme has created a double-strand break, Baumycin B1 prevents the re-ligation of the DNA strands. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to apoptosis (programmed cell death).

Conclusion

Baumycin B1 possesses the characteristic physicochemical properties of an anthracycline antibiotic. While specific experimental data for this compound are limited, its structural similarity to well-characterized agents like doxorubicin and daunorubicin provides a strong basis for understanding its solubility, spectroscopic characteristics, and mechanism of action. Further experimental validation of these properties is essential for the continued development of **Baumycin B1** as a potential chemotherapeutic agent.

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References

- 1. Daunorubicin Wikipedia [en.wikipedia.org]
- 2. Baumycin B1 | C34H41NO14 | CID 163039 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxorubicin | C27H29NO11 | CID 31703 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Daunorubicin | C27H29NO10 | CID 30323 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]



- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of anthracycline antibiotics doxorubicin and daunorubicin by capillary electrophoresis with UV absorption detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Towards identifying the mode of action of drugs using live-cell FTIR spectroscopy -Analyst (RSC Publishing) [pubs.rsc.org]
- 22. rtilab.com [rtilab.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 31P NMR study of daunorubicin-d(CGTACG) complex in solution. Evidence of the intercalation sites PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. 1H-nmr analysis of herbimycins and dihydro-herbimycins PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. go.drugbank.com [go.drugbank.com]
- 32. Daunorubicin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 34. m.youtube.com [m.youtube.com]



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